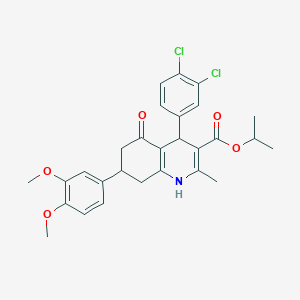
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine: is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a methyl group attached to the quinazoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine typically involves multi-step organic reactions. One common method includes:
Starting Materials: Benzylamine, 4-chlorobenzaldehyde, and 2-aminobenzonitrile.
Step 1: Condensation of benzylamine with 4-chlorobenzaldehyde to form N-benzyl-4-chlorobenzylamine.
Step 2: Cyclization of N-benzyl-4-chlorobenzylamine with 2-aminobenzonitrile under acidic conditions to form the quinazoline ring.
Step 3: Methylation of the resulting quinazoline derivative using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide.
Major Products:
- Oxidation products include benzyl alcohol and benzaldehyde derivatives.
- Reduction products include dihydroquinazoline derivatives.
- Substitution products vary depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an inhibitor of certain enzymes, such as tyrosine kinases.
- Explored for its antimicrobial and antifungal properties.
Medicine:
- Potential applications in the development of anticancer agents due to its ability to inhibit cell proliferation.
- Studied for its role in modulating biological pathways involved in inflammation and immune response.
Industry:
- Utilized in the synthesis of dyes and pigments.
- Potential use in the development of novel materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the enzyme, preventing phosphorylation and subsequent signal transduction pathways involved in cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth.
Comparaison Avec Des Composés Similaires
- N-benzyl-2-(4-chlorophenyl)methylquinazolin-4-amine
- N-benzyl-2-[(4-chlorophenyl)amino]-2-oxoethanaminium
- N-benzyl-2-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide
Uniqueness:
- The presence of the methyl group on the quinazoline ring distinguishes N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine from its analogs.
- This structural modification can influence its binding affinity and specificity towards molecular targets, potentially enhancing its biological activity and therapeutic potential.
Propriétés
Formule moléculaire |
C22H18ClN3 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
N-benzyl-2-(4-chlorophenyl)-N-methylquinazolin-4-amine |
InChI |
InChI=1S/C22H18ClN3/c1-26(15-16-7-3-2-4-8-16)22-19-9-5-6-10-20(19)24-21(25-22)17-11-13-18(23)14-12-17/h2-14H,15H2,1H3 |
Clé InChI |
AGUVSZFEVITMHD-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methoxybenzyl)amino]-9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635256.png)
![2-{3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-3-(furan-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11635257.png)

![2-methyl-3-nitro-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B11635265.png)
![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-6-iodo-3-methylquinazolin-4(3H)-one](/img/structure/B11635279.png)
![(6Z)-6-{4-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11635280.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635288.png)

![Ethyl 6-chloro-4-[(2,3-dimethylphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11635309.png)

![ethyl 2-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B11635318.png)

![2-(4-Isopropoxyphenyl)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11635336.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-chloro-3,5-dimethylphenoxy)acetamide](/img/structure/B11635347.png)
